

# Experimental protocol for synthesizing 3-(3-Nitrophenyl)-3-oxopropanenitrile via Knoevenagel condensation

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## Compound of Interest

Compound Name: 3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1313947

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## Application Notes and Protocols for the Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

### Abstract

This document provides a detailed experimental protocol for the synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile**, a valuable  $\beta$ -ketonitrile intermediate in organic synthesis. It is important to note that the synthesis of this class of compounds is correctly achieved through a Claisen-type condensation reaction, rather than the initially proposed Knoevenagel condensation. The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound to form a C=C double bond, which is not the case here. The appropriate method involves the acylation of a nitrile with an ester. This protocol details the necessary reagents, equipment, and step-by-step procedures for this synthesis, along with purification and characterization guidelines.

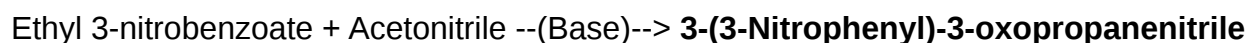
## Introduction: Claisen Condensation for $\beta$ -Ketonitrile Synthesis

The synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is accomplished via a Claisen-type condensation. This reaction involves the base-mediated acylation of an acidic nitrile (acetonitrile) with an ester (ethyl 3-nitrobenzoate). A strong base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the target  $\beta$ -ketonitrile.

## Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

This protocol is adapted from established procedures for the synthesis of analogous aromatic  $\beta$ -ketonitriles, such as 3-oxo-3-phenylpropanenitrile.<sup>[1]</sup>

Reaction Scheme:



### 2.1. Materials and Reagents

- Ethyl 3-nitrobenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)<sup>[1]</sup>
- Anhydrous Toluene or Acetonitrile<sup>[1]</sup>
- 2M Hydrochloric acid (HCl)
- Dichloromethane (DCM) or Ethyl acetate for extraction
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether/Ethyl acetate solvent system for chromatography<sup>[1]</sup>

## 2.2. Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

## 2.3. Experimental Procedure

### Step 1: Reaction Setup

- To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add sodium ethoxide (1.5 - 1.8 equivalents) and anhydrous acetonitrile (which also serves as the solvent, approximately 5-10 mL per mmol of the ester).<sup>[1]</sup>
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Add ethyl 3-nitrobenzoate (1.0 equivalent) to the stirring suspension.

### Step 2: Reaction

- Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) with vigorous stirring.<sup>[1]</sup>
- Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[1]</sup>

### Step 3: Work-up and Isolation

- After the reaction is complete, cool the mixture to room temperature. A precipitate may form.  
[\[1\]](#)
- Filter the precipitate and redissolve it in water.[\[1\]](#)
- Carefully acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 2M HCl. This will precipitate the crude product.[\[1\]](#)
- Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).[\[1\]](#)
- Combine the organic layers and wash with brine.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3-(3-Nitrophenyl)-3-oxopropanenitrile**.[\[1\]](#)

### Step 4: Purification

- The crude product can be purified by flash column chromatography on silica gel.[\[1\]](#)
- A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., a gradient from 10:1 to 3:1).[\[1\]](#)
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified **3-(3-Nitrophenyl)-3-oxopropanenitrile** as a solid.

## Quantitative Data

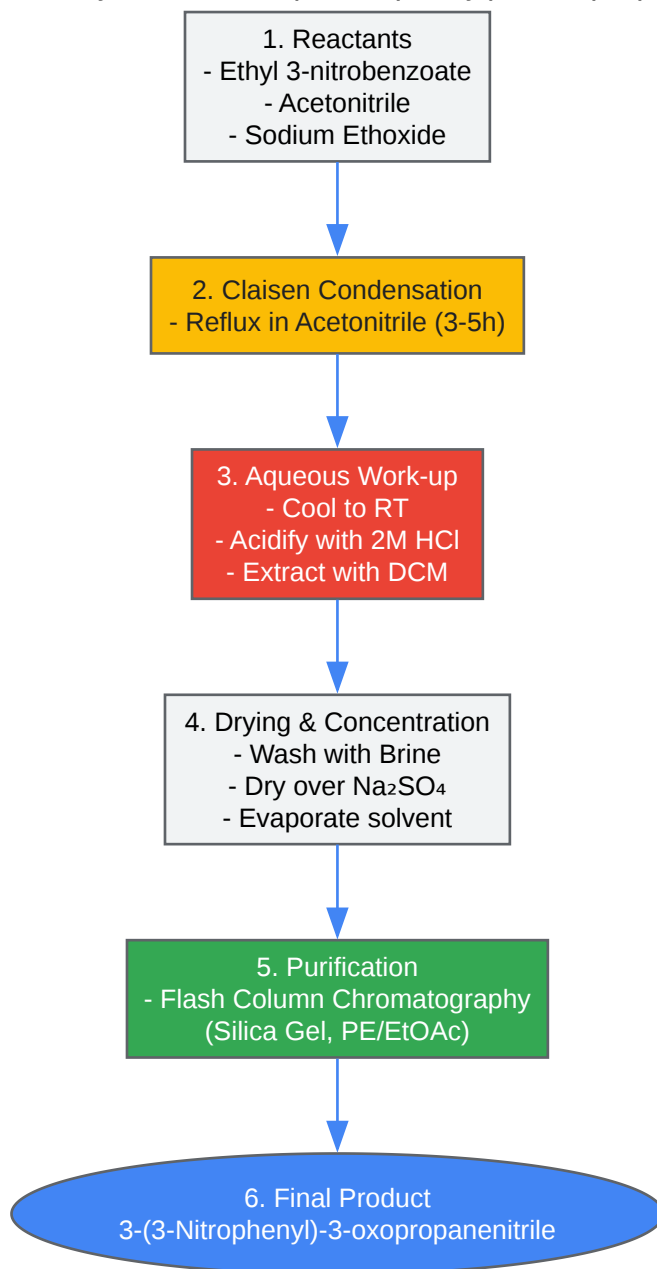
The following table summarizes the key quantitative data for the synthesized compound, **3-(3-Nitrophenyl)-3-oxopropanenitrile**.

Parameter	Data	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	190.16 g/mol	[2]
CAS Number	21667-64-1	[2]
Appearance	Predicted to be a yellow solid	
Melting Point	Data not available; the analogous 4-nitro isomer melts at 123-124 °C.	[3]
<sup>1</sup> H NMR (Predicted)	δ (ppm): 8.8-8.0 (m, 4H, Ar-H), 4.2 (s, 2H, -CH <sub>2</sub> -)	
<sup>13</sup> C NMR (Predicted)	δ (ppm): 190-185 (C=O), 148 (C-NO <sub>2</sub> ), 135-120 (Ar-C), 115 (CN), 30 (-CH <sub>2</sub> -)	
IR Spectroscopy (cm <sup>-1</sup> )	Predicted peaks: ~2260 (C≡N), ~1690 (C=O), ~1530 & ~1350 (NO <sub>2</sub> )	[4]
Yield	Yields for analogous reactions are typically in the range of 50-70%.	[1]

## Visualizations

### 4.1. Experimental Workflow Diagram

## Workflow for Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile



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